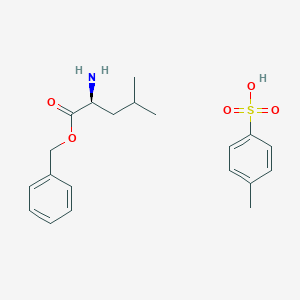

L-Leucine benzyl ester p-toluenesulfonate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

benzyl (2S)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQGHKVYLQBJLO-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169658 | |

| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-77-8 | |

| Record name | L-Leucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-leucine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of L-Leucine Benzyl Ester p-Toluenesulfonate in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the precise assembly of amino acid building blocks is paramount. The success of synthesizing a target peptide hinges on a robust strategy of selectively protecting and deprotecting reactive functional groups. L-Leucine benzyl ester p-toluenesulfonate serves as a cornerstone in this endeavor, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS). This technical guide delineates the critical role of this compound, offering a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Functionality: A Protected C-Terminal Anchor

This compound is a chemically modified form of the amino acid L-leucine, designed for controlled incorporation into a growing peptide chain.[1][2] Its utility stems from two key features:

-

Carboxyl Group Protection: The carboxylic acid group of L-leucine is protected as a benzyl ester (Bzl) . This ester linkage is stable under the mildly acidic conditions used for the removal of the temporary Nα-Boc protecting group during each cycle of peptide elongation.[3] This stability is crucial for preventing the unwanted formation of diketopiperazines and other side reactions, ensuring the integrity of the C-terminus.[4]

-

Enhanced Stability and Handling: The compound is supplied as a p-toluenesulfonate (tosylate) salt . This salt form enhances the compound's crystallinity, stability, and solubility in organic solvents, facilitating its handling and use in synthesis.[5]

This dual-protection strategy makes this compound an ideal candidate for the first amino acid to be anchored to a solid support resin in Boc-SPPS, establishing the C-terminus of the target peptide.

Quantitative Data in Peptide Synthesis

The efficiency of coupling and the overall yield are critical metrics in peptide synthesis. The use of benzyl ester protection for the C-terminal amino acid in a Boc-SPPS strategy generally provides high yields and purity.

| Parameter | Protecting Group | Cleavage/Deprotection Reagent | Typical Yield (%) (Post-Purification) | Key Advantages & Disadvantages |

| Dipeptide Coupling | N-α-Boc, C-terminal Benzyl Ester | EDC, HOBt, Et₃N | 75-90 | Advantages: Robust and compatible with Boc/Bzl strategy. Disadvantages: Requires strong acid for final cleavage. |

| Resin Loading Efficiency | Boc-Amino Acid Benzyl Ester | Cs₂CO₃, DIPEA | 75-90 | Advantages: Efficient anchoring to Merrifield resin. Disadvantages: Requires careful control of reaction conditions. |

| Final Cleavage Yield | Benzyl Ester | Anhydrous HF, TFMSA | High | Advantages: Allows for simultaneous side-chain deprotection. Disadvantages: Harsh cleavage conditions. |

Note: Yields are dependent on the specific peptide sequence, coupling reagents, and reaction conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the initiation and elongation stages of solid-phase peptide synthesis.

Protocol 1: Anchoring of Boc-L-Leucine-OBzl to Merrifield Resin

This protocol describes the attachment of the first amino acid, Boc-L-Leucine benzyl ester, to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

-

Boc-L-Leucine-OH

-

Merrifield resin (chloromethylated polystyrene)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Potassium iodide (KI) (optional, as a catalyst)

Procedure:

-

Preparation of the Cesium Salt:

-

Dissolve Boc-L-Leucine-OH in a minimal amount of methanol.

-

Add water (approximately 0.5 mL per mmol of amino acid).

-

Titrate the solution to pH 7.0 with a 2M aqueous solution of cesium carbonate.

-

Evaporate the solution to dryness under reduced pressure.

-

To ensure complete removal of water, co-evaporate the resulting cesium salt twice with dioxane.

-

-

Resin Swelling and Esterification:

-

Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.

-

Drain the DCM and wash the resin thoroughly with DMF (3 times).

-

Dissolve the dried Boc-L-Leucine cesium salt in DMF and add it to the swollen resin.

-

Optionally, add a catalytic amount of potassium iodide (0.1 equivalents).

-

Heat the reaction mixture at 50°C overnight with gentle agitation.

-

-

Washing and Drying:

-

Allow the resin to cool to room temperature.

-

Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), DCM (3 times), and finally methanol (3 times).

-

Dry the resin under high vacuum to a constant weight.

-

Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation

This protocol outlines the steps for one cycle of peptide chain elongation following the initial loading of Boc-L-Leucine-OBzl onto the resin.

Materials:

-

Boc-L-Leucine-OBzl-loaded resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Boc-protected amino acid (for the next position in the sequence)

-

Coupling reagents (e.g., DCC/HOBt or HBTU/HATU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

N-α-Boc Deprotection:

-

Swell the peptide-resin in DCM for 15-30 minutes.

-

Drain the DCM and add a solution of 50% TFA in DCM to the resin.

-

Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.

-

Agitate for 20-30 minutes at room temperature.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Wash the resin with DCM (2 times).

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 10 minutes.

-

Wash the resin thoroughly with DCM (3-5 times).

-

-

Amino Acid Coupling (DCC/HOBt example):

-

In a separate flask, dissolve the next Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF.

-

Add DCC (3 eq.) and stir for 10 minutes at 0°C to pre-activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Shake the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling completion using a qualitative ninhydrin test.

-

-

Washing:

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat:

-

Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

-

Protocol 3: Final Cleavage of the Peptide from the Resin

This protocol describes the final step of cleaving the completed peptide from the solid support and removing the benzyl ester and other side-chain protecting groups.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (as a scavenger)

-

Cold diethyl ether

-

HF cleavage apparatus

Procedure:

-

Preparation:

-

Thoroughly dry the peptide-resin under vacuum.

-

Place the dried resin in the reaction vessel of the HF apparatus.

-

-

Adding Scavenger:

-

Add anisole (1 mL per 100 mg of resin) to the reaction vessel.

-

-

HF Cleavage:

-

Cool the reaction vessel to -78°C (dry ice/acetone bath).

-

Condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

-

Allow the mixture to warm to 0°C and stir for 1 hour.

-

-

HF Removal and Peptide Precipitation:

-

Remove the HF by a stream of nitrogen or under vacuum.

-

Carefully vent the apparatus.

-

Add cold diethyl ether to the resin to precipitate the crude peptide.

-

Wash the resin and precipitated peptide with cold diethyl ether several times to remove the scavenger and other organic-soluble byproducts.

-

-

Peptide Extraction and Lyophilization:

-

Extract the crude peptide from the resin with an appropriate aqueous solvent, such as 10% acetic acid.

-

Filter to remove the resin beads.

-

Lyophilize the aqueous extract to obtain the crude peptide powder.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of using this compound in Boc-SPPS.

Caption: General workflow of a Boc-SPPS cycle.

Caption: Anchoring of the first amino acid to the solid support.

Conclusion

This compound is a vital reagent in the arsenal of peptide chemists. Its role as a protected C-terminal amino acid in the Boc/Bzl strategy of solid-phase peptide synthesis is well-established, offering a robust and reliable method for initiating peptide chain synthesis. The stability of the benzyl ester to the conditions of Boc deprotection, combined with the improved handling characteristics imparted by the tosylate salt, makes it an excellent choice for the synthesis of a wide range of peptides. A thorough understanding of its application, as detailed in the provided protocols and workflows, is essential for researchers, scientists, and drug development professionals seeking to successfully synthesize complex peptide molecules.

References

L-Leucine benzyl ester p-toluenesulfonate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of L-Leucine benzyl ester p-toluenesulfonate. This compound serves as a crucial building block in peptide synthesis and various other applications within pharmaceutical and chemical research.

Core Chemical Properties

This compound is a white to off-white crystalline powder.[1] It is a salt composed of the benzyl ester of the amino acid L-leucine and the p-toluenesulfonate anion. This salt form enhances the stability and handling of the L-leucine benzyl ester. Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₇NO₅S | [2][3] |

| Molecular Weight | 393.5 g/mol | [2][3] |

| Melting Point | 153-160 °C | [3] |

| Boiling Point | 302.5 °C at 760 mmHg | [3] |

| Flash Point | 157.6 °C | [3] |

| Solubility | Soluble in Methanol | [3] |

| Storage Temperature | 2-8°C | [3] |

| CAS Number | 1738-77-8 | [3][4] |

Chemical Structure

The structure of this compound consists of three main components: the L-leucine core, a benzyl ester protecting group on the carboxylic acid functionality, and a p-toluenesulfonate counter-ion associated with the protonated amino group.

IUPAC Name: benzyl (2S)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid[2]

SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C--INVALID-LINK--N[2]

References

An In-depth Technical Guide to the Synthesis and Preparation of L-Leucine Benzyl Ester p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of L-Leucine benzyl ester p-toluenesulfonate, an essential chiral building block in peptide synthesis and pharmaceutical development. The focus is on a modern, enantiomerically pure preparation that avoids hazardous solvents traditionally used for this Fischer-Speier esterification.

Introduction

This compound serves as a crucial intermediate in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). The benzyl ester provides a stable protecting group for the carboxylic acid functionality of leucine, which can be removed under mild hydrogenolysis conditions. The p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity, stability, and ease of handling compared to the free base.

Historically, the synthesis involved the use of hazardous solvents like benzene or carbon tetrachloride to azeotropically remove water and drive the esterification reaction to completion.[1][2] However, these methods are now obsolete due to safety and environmental concerns. Furthermore, higher boiling point solvents such as toluene have been shown to cause significant racemization, compromising the enantiomeric purity of the final product.[1][3] This guide details a validated, green chemistry approach that utilizes cyclohexane as the azeotroping solvent, ensuring a high-yield, enantiomerically pure product.[1][2]

Synthesis Pathway and Mechanism

The synthesis is a classic Fischer-Speier esterification. L-Leucine is reacted with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is continuously removed via azeotropic distillation with cyclohexane. The p-TsOH acts both as the acid catalyst, protonating the carboxyl group of leucine to make it more susceptible to nucleophilic attack by benzyl alcohol, and as the counterion to form the stable tosylate salt of the final product.

Experimental Protocol

This protocol is adapted from the validated method described by Bolchi, Bavo, and Pallavicini (2017).[1][2][4]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| L-Leucine | 131.17 | 7005-03-0 | --- |

| Benzyl Alcohol | 108.14 | 100-51-6 | --- |

| p-Toluenesulfonic acid monohydrate | 190.22 | 6192-52-5 | Use 1.1 - 1.2 equivalents |

| Cyclohexane | 84.16 | 110-82-7 | Azeotroping solvent |

| Ethyl Acetate | 88.11 | 141-78-6 | Precipitation solvent |

Equipment

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

-

Standard laboratory glassware

Synthesis Procedure

A suspension of L-Leucine, benzyl alcohol (typically 3-5 equivalents), and p-toluenesulfonic acid monohydrate (1.1-1.2 equivalents) in cyclohexane is heated to reflux. The reaction progress is monitored by the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 3-5 hours.

After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting oily residue is then treated with ethyl acetate, which induces the precipitation of the this compound salt. The solid product is collected by filtration, washed with cold ethyl acetate or diethyl ether to remove residual benzyl alcohol, and dried under vacuum.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction and Product Data

| Parameter | Value | Reference |

| Yield | Quantitative | [4] |

| Enantiomeric Excess (e.e.) | 100% | [4] |

| Appearance | White solid | [4] |

| Melting Point | 159.26 °C | [4] |

| Specific Rotation [α]D²⁵ | -2.09 (c 1, MeOH) | [4] |

Table 2: Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₇NO₅S | [5] |

| Molecular Weight | 393.50 g/mol | [5] |

| CAS Number | 1738-77-8 | [5] |

| Purity (Commercial) | >98% | --- |

| Solubility | Soluble in Methanol | [5] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Components

This diagram shows the relationship between the starting materials, catalyst, and final product.

Caption: Component relationships in the formation of the target salt.

Conclusion

The synthesis of this compound via Fischer-Speier esterification using cyclohexane as an azeotropic solvent is a highly efficient, safe, and reliable method. It provides the product in quantitative yield and, most importantly, preserves the stereochemical integrity of the chiral center, yielding an enantiomerically pure product. This modern protocol is superior to traditional methods and is well-suited for the demands of contemporary pharmaceutical and peptide synthesis where chiral purity is paramount.

References

A Technical Guide to the Solubility of L-Leucine Benzyl Ester p-Toluenesulfonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of L-Leucine benzyl ester p-toluenesulfonate, a critical intermediate in peptide synthesis and drug development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, provides a general experimental protocol for determining solubility based on established pharmacopeial methods, and illustrates its application in synthetic workflows.

Introduction

This compound is the tosylate salt of the benzyl ester of L-leucine. The benzyl ester serves as a protecting group for the carboxylic acid functionality of the leucine amino acid, while the p-toluenesulfonate salt form often improves the compound's crystallinity and handling properties. Understanding its solubility in various organic solvents is paramount for its effective use in synthetic chemistry, particularly in solution-phase peptide coupling reactions, purification processes, and formulation development.

Solubility Profile

A comprehensive review of available literature indicates a lack of precise quantitative solubility data for this compound across a range of common organic solvents. However, qualitative descriptions and solvent usage in synthetic procedures allow for the compilation of a general solubility profile.

Table 1: Qualitative Solubility of this compound

| Solvent | IUPAC Name | Qualitative Solubility | Reference / Indication |

| Methanol | Methanol | Soluble | [1] |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Soluble | A refractive index measurement reported in DMF suggests solubility.[1] |

| Dichloromethane (DCM) | Dichloromethane | Soluble | Used as a solvent for reactions involving the tosylate salt. |

| Water | Water | Sparingly Soluble to Insoluble | As an organic salt, some aqueous solubility is expected, but it is primarily used in organic media. |

| Diethyl Ether | Ethoxyethane | Insoluble | Often used as an anti-solvent to precipitate the tosylate salt during synthesis. |

| Ethyl Acetate | Ethyl Acetate | Sparingly Soluble to Insoluble | Can be used to wash the precipitated salt, indicating low solubility. |

| Cyclohexane | Cyclohexane | Insoluble | Used as a solvent in the synthesis where the product precipitates. |

Note: The terms "Soluble," "Sparingly Soluble," and "Insoluble" are qualitative and intended for general guidance. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent, adapted from the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements".[2][3][4][5][6] The saturation shake-flask method is a reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a defined period (e.g., 2 hours) at the same temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, the pipette tip should be positioned well above the settled solid.

-

To remove any undissolved microparticles, filter the collected supernatant through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. Alternatively, the sample can be centrifuged at a high speed, and an aliquot of the clear supernatant can be carefully removed.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Prepare a calibration curve by analyzing a series of standard solutions of known concentrations of the compound in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Repeatability: The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Synthetic Workflow

This compound is a key building block in peptide synthesis. The following diagram illustrates a typical workflow for its use in the solution-phase synthesis of a dipeptide.

Caption: Workflow for the use of this compound in dipeptide synthesis.

Conclusion

While quantitative solubility data for this compound remains elusive in the current body of scientific literature, its qualitative solubility and utility in organic synthesis are well-established. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust framework for their determination. The visualized workflow highlights the compound's integral role in the construction of peptide chains, a fundamental process in drug discovery and development. Further research into the quantitative solubility of this and similar compounds would be highly beneficial to the scientific community.

References

- 1. Cas 1738-77-8,this compound salt | lookchem [lookchem.com]

- 2. Solubility Measurements | USP-NF [uspnf.com]

- 3. â©1236⪠Solubility Measurements [doi.usp.org]

- 4. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 5. biorelevant.com [biorelevant.com]

- 6. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

L-Leucine Benzyl Ester p-Toluenesulfonate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Leucine benzyl ester p-toluenesulfonate. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide summarizes key data, outlines potential degradation pathways, and presents a representative experimental protocol for stability assessment.

Chemical Identity and Properties

This compound is the tosylate salt of the benzyl ester of the amino acid L-leucine. It is a common intermediate in peptide synthesis and other pharmaceutical manufacturing processes.

| Property | Value |

| CAS Number | 1738-77-8 |

| Molecular Formula | C₂₀H₂₇NO₅S |

| Molecular Weight | 393.50 g/mol |

| Appearance | White to off-white solid/powder[1] |

| Melting Point | 153-160 °C[2] |

| Solubility | Soluble in Methanol[2] |

Stability Profile

This compound is generally stable when stored under recommended conditions. However, as an ester, it is susceptible to hydrolysis, which is the primary degradation pathway. The stability of the compound can be influenced by temperature, moisture, and pH.

Degradation Pathway: Hydrolysis

The principal degradation route for this compound is the hydrolysis of the ester bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The hydrolysis results in the formation of L-Leucine and benzyl alcohol.

Incompatible Materials

To ensure the stability of this compound, contact with the following should be avoided:

-

Strong acids and alkalis, which can catalyze hydrolysis.[3]

-

Strong oxidizing and reducing agents.[3]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Recommendation | Source(s) |

| Temperature | Long-term (years): -20°CShort-term (months): 2-8°CShipping: Room temperature (continental US) | MedChemExpress[4], LookChem[2] |

| Atmosphere | Store in a dry environment. | Sigma-Aldrich[5] |

| Container | Keep in a tightly closed container.[1][5] | |

| Light | Store in a cool and shaded area. | TCI Chemicals[1] |

Experimental Protocol: Stability-Indicating HPLC Method

The following is a representative, non-validated protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its primary degradant, L-Leucine. This protocol is based on common practices for similar compounds.

Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound reference standard

-

L-Leucine reference standard

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic (reagent grade)

-

Orthophosphoric acid (reagent grade)

-

Water (HPLC grade)

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.025 M Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Sample Preparation

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.5 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

-

Spiked Sample: To confirm the separation of the degradant, a sample can be spiked with the L-Leucine reference standard.

Forced Degradation Studies Workflow

Forced degradation studies are essential to develop and validate a stability-indicating method. The following diagram illustrates a typical workflow.

Conclusion

This compound is a stable compound when handled and stored correctly. The primary degradation pathway is hydrolysis, which can be minimized by controlling temperature, moisture, and pH. For analytical purposes, a stability-indicating HPLC method is crucial for ensuring the purity and quality of the compound, particularly when it is used in pharmaceutical applications. The information and representative protocols in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

- 1. WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER - Google Patents [patents.google.com]

- 2. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]

- 3. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. medchemexpress.com [medchemexpress.com]

The Multifaceted Role of p-Toluenesulfonate in Amino Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The p-toluenesulfonate group, commonly known as tosylate (TsO⁻) or tosyl (Ts), and its corresponding acid, p-toluenesulfonic acid (TsOH), are indispensable tools in the field of amino acid chemistry and drug development. Their application to amino acid derivatives serves several critical functions, ranging from protection and activation to purification and enhancement of physicochemical properties. This technical guide provides an in-depth exploration of the core functions of p-toluenesulfonate in the context of amino acid derivatives, supported by quantitative data, detailed experimental protocols, and visual workflows.

The Tosyl Group as a Robust Amine Protecting Group

In peptide synthesis and other chemical modifications of amino acids, protection of the α-amino group is paramount to prevent unwanted side reactions, such as polymerization.[1][2] The tosyl group is a widely employed protecting group for amines due to the formation of a stable sulfonamide linkage.[3] This sulfonamide is resistant to a variety of reaction conditions, including acidic and basic hydrolysis, making it a reliable choice for multi-step syntheses.[3]

The stability of the N-tosyl group allows for selective reactions at other functional groups within the amino acid derivative. For instance, it facilitates the synthesis of N-tosyl α-amino aldehydes and their subsequent oxidation to N-tosyl α-amino acids without epimerization.[4]

Quantitative Data: Stability and Reaction Yields

| Reaction/Condition | Substrate | Product | Yield (%) | Reference |

| Enantioselective synthesis | Heteroaromatic imines | N-tosyl α-amino acids | up to 89 | [5] |

| One-pot aziridination | 2-amino alcohols | N-tosyl aziridines | High | [6] |

Experimental Protocol: Tosylation of an Amino Acid

This protocol is a generalized procedure for the N-tosylation of an amino acid.

Materials:

-

Amino acid

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add a solution of p-toluenesulfonyl chloride in an organic solvent (e.g., dichloromethane) dropwise to the cooled amino acid solution with vigorous stirring.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Separate the organic and aqueous layers.

-

Wash the aqueous layer with an organic solvent to remove any unreacted tosyl chloride.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the N-tosyl amino acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Experimental Protocol: Deprotection of an N-Tosyl Group

The removal of the tosyl group can be achieved under reductive or strongly acidic conditions.[3] A modern and efficient method involves the use of samarium(II) iodide.[7]

Materials:

-

N-tosyl amino acid derivative

-

Samarium(II) iodide (SmI₂) solution in THF

-

An amine (e.g., triethylamine)

-

Water

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Dissolve the N-tosyl amino acid derivative in THF in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add the amine and water to the solution.

-

Add the SmI₂ solution in THF to the reaction mixture. The cleavage is often instantaneous.[7]

-

Quench the reaction with a suitable reagent (e.g., aqueous HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amino acid derivative.

p-Toluenesulfonate as a Counterion for Salt Formation

p-Toluenesulfonic acid is frequently used to form salts with amino acid esters and other derivatives.[8][9] This salt formation serves multiple purposes:

-

Improved Handling and Purification: The crystalline nature of the tosylate salts facilitates the isolation and purification of amino acid derivatives, which might otherwise be oils or difficult to handle solids.[8]

-

Enhanced Stability: Salt formation can increase the stability of the amino acid derivative, preventing degradation during storage.[10]

-

Increased Solubility: The tosylate salt can improve the solubility of the amino acid derivative in certain solvents, which is advantageous for subsequent reactions or formulation.[10]

-

Chiral Resolution: The formation of diastereomeric p-toluenesulfonate salts can be exploited for the chiral resolution of racemic amino acids through preferential crystallization.[11][12]

Quantitative Data: Enantiomeric Excess in Chiral Resolution

| Amino Acid Derivative | Method | Initial e.e. (%) | Final e.e. (%) | Reference |

| Valine benzyl ester p-toluenesulfonate | Preferential crystallization with sonication | 20 | 94 | [12] |

Experimental Protocol: Preparation of an Amino Acid Ester p-Toluenesulfonate Salt

This protocol describes a general procedure for the Fischer-Speier esterification of an amino acid and subsequent isolation as its p-toluenesulfonate salt.[8][9]

Materials:

-

Amino acid

-

Benzyl alcohol (or other alcohol)

-

p-Toluenesulfonic acid monohydrate

-

A water-azeotroping solvent (e.g., cyclohexane, toluene)[8]

-

Diethyl ether or other anti-solvent

-

Dean-Stark apparatus (optional)

-

Standard laboratory glassware and equipment

Procedure:

-

Suspend the amino acid, benzyl alcohol, and a stoichiometric amount of p-toluenesulfonic acid in the azeotroping solvent.

-

Heat the mixture to reflux, azeotropically removing the water formed during the reaction using a Dean-Stark trap or by other means.

-

Monitor the reaction for completion by TLC.

-

After completion, cool the reaction mixture.

-

Precipitate the amino acid benzyl ester p-toluenesulfonate salt by adding an anti-solvent like diethyl ether.

-

Filter the crystalline product, wash with the anti-solvent, and dry.

The Tosylate Group as an Excellent Leaving Group

While the tosyl group is used to protect amines, the tosylate group is a superb leaving group in nucleophilic substitution reactions.[13][14][15] This property is harnessed by converting poor leaving groups, such as the hydroxyl group of an alcohol, into a tosylate. This is particularly relevant for amino acid derivatives that contain hydroxyl groups, such as serine, threonine, or amino alcohols derived from the reduction of the carboxylic acid functionality. The conversion to a tosylate facilitates subsequent nucleophilic attack with retention of stereochemistry at the carbon bearing the alcohol.[3][16]

This strategy is crucial for the synthesis of complex molecules where the introduction of a nucleophile at a specific position is required. For example, it is a key step in the synthesis of N-tosyl aziridines from 2-amino alcohols.[6]

Experimental Protocol: Conversion of an Amino Alcohol to a Tosylate

Materials:

-

Amino alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

A non-nucleophilic base (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Standard laboratory glassware and equipment for anhydrous reactions

Procedure:

-

Dissolve the amino alcohol in the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the base to the solution.

-

Add p-toluenesulfonyl chloride portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the tosylated product.

Conclusion

The p-toluenesulfonate group, in its various forms, is a versatile and powerful tool in the arsenal of chemists working with amino acid derivatives. Its utility as a robust amine protecting group, a means to improve the physicochemical properties of derivatives through salt formation, and a method for activating hydroxyl groups as excellent leaving groups underscores its importance in organic synthesis, peptide chemistry, and the development of novel pharmaceuticals. A thorough understanding of its functions and the associated experimental protocols is essential for researchers and scientists in these fields.

References

- 1. peptide.com [peptide.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. An enantioselective synthesis of heteroaromatic N -tosyl α-amino acids - Chemical Communications (RSC Publishing) DOI:10.1039/A906758B [pubs.rsc.org]

- 6. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. US4533506A - Resolution of amino acids - Google Patents [patents.google.com]

- 12. Enantiomeric resolution of p-toluenesulfonate of valine benzyl ester by preferential crystallizaion. | Sigma-Aldrich [merckmillipore.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. aklectures.com [aklectures.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

L-Leucine Benzyl Ester: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine benzyl ester is a pivotal chiral building block in modern organic synthesis, particularly in the fields of peptide chemistry and drug development. As a derivative of the essential amino acid L-leucine, it provides a versatile scaffold for the construction of complex, stereochemically defined molecules. The introduction of the benzyl ester group serves a dual purpose: it protects the carboxylic acid functionality of leucine, preventing its participation in undesired side reactions, and it enhances the compound's solubility in organic solvents, facilitating its use in a variety of reaction conditions. This guide provides an in-depth overview of the key features of L-Leucine benzyl ester, including its physicochemical properties, synthesis, and applications, with a focus on its role as a cornerstone in the synthesis of chiral pharmaceuticals.

Physicochemical Properties

The physical and chemical properties of L-Leucine benzyl ester and its common salt forms are critical for its handling, storage, and application in synthesis. These properties are summarized in the table below.

| Property | L-Leucine Benzyl Ester | L-Leucine Benzyl Ester Hydrochloride | L-Leucine Benzyl Ester p-Toluenesulfonate |

| Molecular Formula | C₁₃H₁₉NO₂ | C₁₃H₂₀ClNO₂ | C₂₀H₂₇NO₅S |

| Molecular Weight | 221.30 g/mol | 257.76 g/mol | 393.50 g/mol |

| Appearance | - | Crystalline powder | White powder |

| Melting Point | 135-145 °C[1] | 129 °C[] | 153-160 °C |

| Boiling Point | 302.5 °C (Predicted)[1][] | 302.5 °C | 302.5 °C at 760 mmHg |

| Solubility | - | Enhanced solubility and stability[] | Soluble in Methanol |

| Optical Rotation [α]D | Data not available in the searched literature. | - | +5° (c=2, DMF) |

Synthesis of L-Leucine Benzyl Ester

The most common method for the synthesis of L-Leucine benzyl ester is the Fischer-Speier esterification, which involves the direct reaction of L-leucine with benzyl alcohol in the presence of an acid catalyst.[3][4][5][6][7][8] This method is widely used due to its simplicity and the availability of the starting materials. The reaction is typically carried out under reflux with azeotropic removal of water to drive the equilibrium towards the product. For improved handling and stability, the product is often isolated as its p-toluenesulfonate or hydrochloride salt.

Experimental Protocol: Synthesis of this compound Salt

This protocol is a representative example of a Fischer-Speier esterification for the preparation of this compound.

Materials:

-

L-Leucine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or another suitable solvent for azeotropic water removal like cyclohexane)[3]

-

Diethyl ether (for precipitation)

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add L-leucine (1.0 eq), benzyl alcohol (a slight excess, e.g., 1.5-2.0 eq), and p-toluenesulfonic acid monohydrate (1.1-1.2 eq).

-

Add a sufficient amount of toluene to the flask to allow for efficient stirring and azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is being formed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

To the resulting oil, add diethyl ether with vigorous stirring to induce precipitation of the p-toluenesulfonate salt.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound salt.

Typical Yield: Good to high yields are generally reported for this reaction.

Core Application: Peptide Synthesis

The primary application of L-Leucine benzyl ester is as a chiral building block in peptide synthesis. The benzyl ester effectively protects the C-terminus of the leucine residue, allowing for the sequential coupling of other amino acids to the N-terminus without interference from the carboxylic acid group.[]

Role in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), an N-terminally protected L-Leucine benzyl ester can be anchored to a solid support (resin). The synthesis then proceeds through iterative cycles of N-terminal deprotection and coupling of the next amino acid in the sequence. The benzyl ester linkage is typically stable to the conditions used for the removal of common N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl).

Below is a logical workflow illustrating the role of L-Leucine benzyl ester in a typical SPPS cycle.

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).

Deprotection of the Benzyl Ester

Experimental Protocol: Catalytic Hydrogenation for Benzyl Ester Deprotection

This protocol outlines a general procedure for the removal of the benzyl ester group via catalytic hydrogenation.

Materials:

-

Peptide with C-terminal benzyl ester

-

Palladium on carbon (Pd/C, typically 10%)

-

Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

-

Methanol or another suitable solvent

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the peptide containing the L-Leucine benzyl ester (1.0 eq) in a suitable solvent such as methanol in a reaction flask equipped with a magnetic stir bar.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate) to the solution.

-

Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.

Role in Asymmetric Synthesis

Beyond its use as a protected amino acid in peptide synthesis, L-Leucine benzyl ester and its derivatives can serve as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[10][11] The inherent chirality of the leucine moiety can influence the stereochemical outcome of reactions on other parts of the molecule.

For instance, enantiopure amino acid esters can be used in the synthesis of non-racemic axially chiral thiohydantoins.[] The stereocenter of the L-Leucine benzyl ester can control the atroposelective synthesis of these compounds.

The logical relationship of using a chiral building block like L-Leucine benzyl ester in asymmetric synthesis is depicted below.

Caption: Concept of a chiral auxiliary in asymmetric synthesis.

Conclusion

L-Leucine benzyl ester is an indispensable tool in the arsenal of the synthetic organic chemist. Its well-defined stereochemistry, coupled with the robust and reliably cleavable benzyl ester protecting group, makes it a highly valuable chiral building block. Its primary application in peptide synthesis, particularly in SPPS, has enabled the construction of countless complex and biologically active peptides. Furthermore, its utility extends to the broader field of asymmetric synthesis, where it can serve as a chiral auxiliary to control the stereochemical outcome of key reactions. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize L-Leucine benzyl ester in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical and chemical sciences.

References

- 1. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

commercial availability and suppliers of L-Leucine benzyl ester p-toluenesulfonate

An In-depth Guide to the Commercial Availability, Physicochemical Properties, and Synthetic Applications of a Key Amino Acid Derivative for Professionals in Research and Drug Development.

L-Leucine benzyl ester p-toluenesulfonate (CAS No. 1738-77-8) is a protected form of the essential amino acid L-leucine. In this derivative, the carboxylic acid group is protected as a benzyl ester, and the amino group is protonated as a tosylate salt. This protection strategy makes it a valuable intermediate in peptide synthesis and other organic syntheses where the reactivity of the amino and carboxylic acid groups of leucine needs to be selectively managed.[1][2] It is widely used in the pharmaceutical and biotechnology industries as a building block for complex molecules, including therapeutic peptides.[3][4]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide. Purity levels typically exceed 98%, making it suitable for demanding research and development applications.[5] The following table provides a non-exhaustive list of commercial suppliers.

| Supplier | Website | Notes |

| MedChemExpress | --INVALID-LINK-- | Offers the product for research use, with some sizes available for quick delivery.[6][7][8] |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Provides the compound for proteomics research applications.[9] |

| NINGBO INNO PHARMCHEM CO.,LTD. | --INVALID-LINK-- | A manufacturer and supplier in China offering high-purity (>98%) product.[4][5] |

| Guidechem | --INVALID-LINK-- | A platform to connect with various global manufacturers and suppliers.[10] |

| Research Organics, Inc. | --INVALID-LINK-- | A US-based supplier of various organic chemicals.[11] |

| CymitQuimica | --INVALID-LINK-- | Distributes TCI products with purity greater than 98.0%.[12] |

Physicochemical Properties

The compound typically appears as a white to off-white crystalline powder.[2][13] Its physicochemical properties make it stable for storage and handling under standard laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 1738-77-8 | [3] |

| Molecular Formula | C₂₀H₂₅NO₄S | [3] |

| Molecular Weight | 393.5 g/mol | [3] |

| Melting Point | 153-160 °C | [3][13] |

| Boiling Point | 302.5 °C at 760 mmHg | [3] |

| Flash Point | 157.6 °C | [3] |

| Solubility | Soluble in Methanol | [3][13] |

| Optical Activity ([α]20/D) | +5.0° ± 0.3° (c=2% in DMF) | [13] |

| Storage Temperature | 2-8°C or Room Temperature (Inert atmosphere) | [3][13] |

Synthetic Applications and Experimental Protocols

The primary application of this compound is as a protected amino acid in peptide synthesis. The benzyl ester effectively protects the carboxylic acid, while the tosylate salt form improves crystallinity and handling. The protecting groups can be removed under specific conditions to allow for peptide bond formation.

One common experimental procedure involving this compound is the deprotection of the tosylate salt to yield the free base of L-leucine benzyl ester, which can then be used in a subsequent coupling reaction.

Experimental Protocol: Deprotection of this compound

This protocol describes the liberation of the free amino group from the tosylate salt, a necessary step before its use in peptide coupling reactions.

Materials:

-

This compound salt (5.8 g, 14.8 mmol)

-

Methylene chloride (80 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

A solution of this compound (5.8 g, 14.8 mmol) in 80 mL of methylene chloride is prepared.[14]

-

The solution is stirred together with an excess of saturated aqueous sodium bicarbonate solution for 15 minutes at room temperature.[14]

-

The organic phase is separated from the aqueous phase.

-

The organic phase is dried over magnesium sulfate.[14]

-

The drying agent is removed by filtration. The resulting solution contains L-leucine benzyl ester and is ready for use in subsequent reactions, such as coupling with an N-protected amino acid.[14]

Note: This is a general procedure for deprotection. For subsequent steps, such as peptide coupling, the resulting solution would be used directly. The reference describes a subsequent reaction with 9-fluorenemethoxycarbonyl-O-succinimide (Fmoc-OSu) to produce Fmoc-L-Leucine benzyl ester.[14]

Synthetic Workflow and Logical Relationships

The synthesis and use of this compound can be visualized as a multi-step workflow. The initial step is the Fischer-Speier esterification of L-leucine, followed by its application in peptide synthesis, which involves deprotection and coupling steps.

References

- 1. This compound salt [myskinrecipes.com]

- 2. This compound salt (1738-77-8) at Nordmann - nordmann.global [nordmann.global]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. guidechem.com [guidechem.com]

- 11. This compound salt, CasNo.1738-77-8 Research Organics, Inc. United States [resorg.lookchem.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. This compound salt Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. prepchem.com [prepchem.com]

Spectroscopic Profile of L-Leucine Benzyl Ester p-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for L-Leucine benzyl ester p-toluenesulfonate, a key intermediate in peptide synthesis and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and logical workflows.

Core Spectroscopic Data

The structural integrity and purity of this compound are confirmed through the following spectroscopic techniques. The quantitative data is summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. The following tables present the chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 | d | 2H | Ar-H (Toluenesulfonate) |

| 7.35 | m | 5H | Ar-H (Benzyl) |

| 7.12 | d | 2H | Ar-H (Toluenesulfonate) |

| 5.18 | s | 2H | -CH ₂-Ph |

| 4.10 | t | 1H | α-CH |

| 2.30 | s | 3H | Ar-CH ₃ |

| 1.75 | m | 1H | γ-CH |

| 1.60 | m | 2H | β-CH ₂ |

| 0.90 | d | 6H | δ-CH ₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C =O (Ester) |

| 144.0 | Ar-C (Toluenesulfonate, C-SO₃) |

| 140.5 | Ar-C (Toluenesulfonate, C-CH₃) |

| 135.2 | Ar-C (Benzyl, C-CH₂) |

| 129.0 | Ar-C H (Toluenesulfonate) |

| 128.6 | Ar-C H (Benzyl) |

| 128.4 | Ar-C H (Benzyl) |

| 128.2 | Ar-C H (Benzyl) |

| 125.8 | Ar-C H (Toluenesulfonate) |

| 67.5 | -C H₂-Ph |

| 52.0 | α-C H |

| 40.0 | β-C H₂ |

| 24.5 | γ-C H |

| 22.5 | δ-C H₃ |

| 21.8 | δ-C H₃ |

| 21.0 | Ar-C H₃ |

Infrared (IR) Spectroscopy

The functional groups present in this compound are identified by their characteristic absorption bands in the IR spectrum.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3034 | Medium | Aromatic C-H Stretch |

| 2959 | Strong | Aliphatic C-H Stretch |

| 1745 | Strong | C=O Stretch (Ester) |

| 1600 | Medium | Aromatic C=C Stretch |

| 1498 | Medium | Aromatic C=C Stretch |

| 1215 | Strong | S=O Stretch (Sulfonate) |

| 1160 | Strong | S=O Stretch (Sulfonate) |

| 1124 | Strong | C-O Stretch (Ester) |

| 1034 | Strong | S-O Stretch (Sulfonate) |

| 1010 | Strong | S-O Stretch (Sulfonate) |

| 817 | Strong | Aromatic C-H Bend (p-substituted) |

| 682 | Strong | Aromatic C-H Bend |

| 566 | Strong | O-S-O Bend (Sulfonate) |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The data presented here corresponds to the L-Leucine benzyl ester cation.

Table 4: Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 222.15 | 100 | [M+H]⁺ (L-Leucine benzyl ester) |

| 131.10 | 40 | [M - C₇H₇O]⁺ |

| 91.05 | 85 | [C₇H₇]⁺ (Tropylium ion) |

| 86.10 | 60 | [C₅H₁₂N]⁺ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

NMR Spectroscopy

A sample of this compound was dissolved in Deuterated Dimethyl Sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer. Chemical shifts were referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1] A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was acquired using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid and introduced into the ESI source via direct infusion. The data was acquired in positive ion mode.

Logical Workflow and Data Interpretation

The combined spectroscopic data provides a complete picture of the this compound molecule. The workflow for structural elucidation follows a logical progression:

Caption: Workflow for Spectroscopic Data Interpretation.

The molecular ion peak in the mass spectrum confirms the molecular weight of the L-leucine benzyl ester cation. The IR spectrum clearly indicates the presence of the ester, aromatic rings, and the sulfonate group. Finally, the ¹H and ¹³C NMR spectra provide the detailed connectivity of the atoms, allowing for the complete assignment of the molecular structure. The integration and multiplicity patterns in the ¹H NMR spectrum are consistent with the proposed structure, and the chemical shifts in both ¹H and ¹³C NMR are in agreement with expected values for the respective functional groups and electronic environments.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a C-Terminal L-Leucine Benzyl Ester Linkage

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1] This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[2] One of the two predominant strategies in SPPS is the Boc/Bzl approach, which relies on graduated acid lability for orthogonal protection.[2][3] In this strategy, the temporary N-α-tert-butoxycarbonyl (Boc) group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable, "permanent" protecting groups for amino acid side chains (often benzyl-based) and the C-terminal linkage to the resin are retained until the final step.[2]

The C-terminal benzyl ester linkage, typically formed by attaching the first N-α-Boc-protected amino acid to a Merrifield resin, is integral to the Boc/Bzl strategy.[4] This ester bond is stable to the repetitive TFA treatments required for Boc deprotection but can be cleaved under strong acid conditions (e.g., anhydrous hydrofluoric acid, HF) or by catalytic hydrogenolysis, releasing the final peptide.[4][5] These application notes provide a detailed protocol for SPPS beginning with the anchoring of Boc-L-Leucine to a Merrifield resin to form the key benzyl ester linkage.

A Note on the Starting Material: L-Leucine benzyl ester p-toluenesulfonate The specified starting material, this compound, is a salt in which the C-terminus is protected by a benzyl ester and the N-terminus is present as a protonated amine with a tosylate counterion. In standard C-to-N terminus SPPS, the first amino acid to be anchored to the resin must have its N-terminus protected (e.g., with a Boc or Fmoc group) to prevent self-polymerization during the coupling reaction.[1] Therefore, this compound is not suitable for the initial anchoring step of a standard C-to-N synthesis. The following protocols describe the standard and most practical method for generating a peptide with a C-terminal L-Leucine linked via a benzyl ester, which involves starting with Boc-L-Leucine and Merrifield resin .

Experimental Protocols

Protocol 1: Anchoring of Boc-L-Leucine to Merrifield Resin

This protocol describes the esterification of Boc-L-Leucine to a chloromethylated polystyrene resin (Merrifield resin) via the cesium salt method to form a benzyl ester linkage.[4][6]

Materials:

-

Boc-L-Leucine

-

Merrifield Resin (chloromethylated polystyrene-divinylbenzene copolymer)

-

Cesium carbonate (Cs₂CO₃)

-

Ethanol (EtOH)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Dioxane

Procedure:

-

Preparation of Boc-L-Leucine Cesium Salt: a. Dissolve Boc-L-Leucine (1.0 eq) in a 2:1 mixture of ethanol and water. b. Titrate the solution to a pH of 7.0 with a 2M aqueous solution of cesium carbonate.[6] c. Evaporate the solution to dryness under reduced pressure. d. To ensure complete water removal, co-evaporate the resulting white solid twice with dioxane and dry under high vacuum.[6]

-

Resin Swelling and Esterification: a. Swell the Merrifield resin (1.0 eq based on chlorine substitution) in DMF (6-8 mL per gram of resin) for at least 1 hour in a suitable reaction vessel.[4] b. Add the dried Boc-L-Leucine cesium salt (1.0-1.5 eq) to the swollen resin. c. Secure the reaction vessel on a shaker and agitate the mixture at 50°C for 24-48 hours.[4]

-

Washing and Drying: a. Allow the resin to cool to room temperature. b. Filter the resin and wash it thoroughly with DMF (3 x 10 mL/g resin). c. Sequentially wash the resin with 50% (v/v) aqueous DMF (3x), 50% (v/v) aqueous methanol (3x), and methanol (3x).[4] d. Dry the resin in vacuo to a constant weight. The loading efficiency can be determined by quantitative analysis of a hydrolyzed resin sample or by a qualitative Kaiser test after deprotection of a small sample.

Protocol 2: Standard Boc-SPPS Elongation Cycle

This protocol outlines the repetitive steps for elongating the peptide chain. Each cycle consists of N-α-Boc deprotection, neutralization, and coupling of the next amino acid.

Materials:

-

Boc-L-Leucine-Resin (from Protocol 1)

-

Boc-protected amino acids

-

Trifluoroacetic acid (TFA)

-

N,N'-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Coupling Reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

N-α-Boc Deprotection: a. Drain the DCM and add a solution of 50% TFA in DCM to the resin. b. Agitate for 2-5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.[6] c. Agitate for 20-30 minutes at room temperature.[6] d. Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL/g resin).

-

Neutralization: a. Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes. b. Drain and repeat the neutralization step.[6] c. Wash the resin thoroughly with DCM (3x) followed by DMF (3x). A Kaiser test can be performed to confirm the presence of a free primary amine.[7]

-

Amino Acid Coupling: a. In a separate vessel, dissolve the next Boc-amino acid (3.0 eq) and HOBt (3.0 eq) in DMF. Cool the solution to 0°C. b. Add DCC (3.0 eq) to the amino acid solution and allow it to pre-activate for 10-15 minutes. c. Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the neutralized peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored with a Kaiser test, which should be negative upon completion.[7] e. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 1-4 for each amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the Resin

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups.

Method A: Strong Acid Cleavage with Anhydrous Hydrogen Fluoride (HF)

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.

Materials:

-

Completed Peptide-Resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (scavenger)

-

Diethyl ether (cold)

Procedure:

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the resin in the reaction vessel of the HF apparatus.

-

Add a scavenger such as anisole (1.0 mL per gram of resin) to trap reactive carbocations.

-

Cool the reaction vessel to -5 to 0°C in an ice/salt bath.

-

Carefully condense anhydrous HF into the reaction vessel (approx. 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours.[6]

-

Remove the HF by evaporation under a stream of nitrogen or under vacuum.[6]

-

Wash the residue with cold diethyl ether to precipitate the crude peptide and remove the scavenger.

-

Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).[4]

-

Lyophilize the aqueous extract to obtain the crude peptide powder for subsequent purification (e.g., by RP-HPLC).

Method B: Catalytic Hydrogenolysis

This is a milder alternative for cleaving the benzyl ester linkage, suitable for peptides sensitive to strong acids.[4] Note that this method does not typically remove many of the benzyl-type side-chain protecting groups used in Boc-SPPS.

Materials:

-

Completed Peptide-Resin

-

Palladium on carbon (10% Pd/C)

-

Hydrogen source (e.g., ammonium formate, hydrogen gas)

-

Solvent (e.g., DMF, Methanol)

Procedure:

-

Swell the peptide-resin in the chosen solvent within a reaction flask.

-

Add 10% Pd/C catalyst (catalytic amount).

-

Add the hydrogen donor (e.g., ammonium formate, 5-10 eq).

-

Stir the suspension under an inert atmosphere (e.g., Argon) at room temperature for 24-48 hours.

-

Filter the reaction mixture through a pad of Celite to remove the resin and catalyst.

-

Wash the resin and Celite pad with the solvent.

-

Evaporate the combined filtrate to obtain the peptide.

Quantitative Data Summary

Table 1: Reagents and Conditions for Anchoring Boc-L-Leucine to Merrifield Resin

| Parameter | Value/Condition | Notes |

|---|---|---|

| Boc-L-Leucine Cesium Salt | 1.0 - 1.5 equivalents | Relative to resin chlorine substitution. |

| Merrifield Resin | 1.0 equivalent | |

| Solvent | N,N-Dimethylformamide (DMF) | |

| Temperature | 50°C |

| Reaction Time | 24 - 48 hours | |

Table 2: Reagents and Conditions for a Standard Boc-SPPS Elongation Cycle

| Step | Reagent(s) | Concentration/Equivalents | Time |

|---|---|---|---|

| Deprotection | 50% TFA in DCM | - | 20 - 30 minutes |

| Neutralization | 10% DIEA in DCM | - | 2 x 5 minutes |

| Coupling | Boc-AA / HOBt / DCC | 3.0 / 3.0 / 3.0 equivalents | 2 - 4 hours |

Table 3: Conditions for Peptide Cleavage Methods

| Method | Reagent(s) | Temperature | Time | Notes |

|---|---|---|---|---|

| Strong Acid | Anhydrous HF / Anisole | 0°C | 1 - 2 hours | Cleaves peptide and most side-chain groups. |

| Hydrogenolysis | 10% Pd/C, Ammonium Formate | Room Temperature | 24 - 48 hours | Milder; specific for benzyl ester cleavage. |

Visualizations

Caption: Workflow for Boc-SPPS using a benzyl ester linkage.

Caption: Orthogonality of protecting groups in Boc/Bzl SPPS.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing L-Leucine Benzyl Ester p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles and practices of solution-phase peptide synthesis (SPPS), with a specific focus on the application of L-Leucine benzyl ester p-toluenesulfonate as a C-terminal starting material. Solution-phase synthesis, a classical yet powerful methodology, offers distinct advantages for the synthesis of short peptides, peptide fragments, and in scenarios where the purification of intermediates is paramount. This protocol delineates the fundamental stages of amino acid protection, peptide coupling, and deprotection, and furnishes a detailed experimental procedure for the synthesis of a model dipeptide.

Introduction to Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis is a foundational method for constructing peptides by sequentially adding amino acids in a homogeneous reaction mixture.[1] Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, solution-phase synthesis allows for the isolation and purification of intermediates at each step.[1] This characteristic makes it a valuable technique for producing smaller peptides with high purity and for optimizing coupling conditions.[1]

The core tenets of this methodology revolve around three key stages:

-

Protection: The selective blocking of reactive functional groups (the α-amino group and any reactive side chains) to prevent undesirable side reactions.[2]

-

Coupling: The formation of the amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another, a process often facilitated by a coupling reagent.[3]

-

Deprotection: The removal of the protecting group from the newly added amino acid to enable the subsequent coupling step.[2]

This iterative cycle is continued until the desired peptide sequence is assembled.

The Role of this compound